molecular formula C12H12N2O2 B1439415 methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate CAS No. 1239577-96-8

methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1439415
CAS RN: 1239577-96-8
M. Wt: 216.24 g/mol
InChI Key: DHOPUVISAVYJOJ-UHFFFAOYSA-N
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Description

Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate (MPPC) is an organic compound derived from the pyrazole family of heterocyclic compounds, which has been studied for its potential applications in scientific research. MPPC is a colorless, crystalline solid that has been used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals. Its unique properties, such as its low volatility, low toxicity, and high solubility in water, make it an attractive compound for use in laboratory experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

Methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate serves as a building block in the synthesis of heterocyclic compounds, highlighting its versatility and importance in organic chemistry. The reactivity of related compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, underscores their value in creating a variety of heterocyclic structures, including pyrazolo-imidazoles, -thiazoles, spiropyridines, and spiropyrroles. This reactivity facilitates the synthesis of diverse classes of heterocyclic compounds and dyes, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors, such as amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, methyl-substituted pyrazoles, a category to which this compound belongs, have demonstrated significant potential. These compounds are reported to exhibit a wide spectrum of biological activities, underscoring the medicinal significance of the pyrazole scaffold. The synthetic approaches and medical applications of these derivatives have been extensively reviewed, offering insights into their potential as medicinal scaffolds and highlighting their diverse pharmacological profiles (Sharma et al., 2021).

Anticancer Agent Development

The role of Knoevenagel condensation products, including those derived from pyrazole carboxylates, in the development of anticancer agents has been explored. These compounds, through their ability to target various cancer pathways, such as DNA, microtubules, and kinases, demonstrate remarkable anticancer activity. This highlights the significance of the pyrazole carboxylate scaffold in the synthesis of pharmacologically relevant molecules, pointing to its potential in drug discovery and the development of new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).

Biological Activities and Applications

Pyrazole carboxylic acid derivatives, related to this compound, have shown a wide range of biological activities, including antimicrobial, anticancer, and antidepressant effects. These compounds serve as significant scaffold structures in heterocyclic chemistry due to their diverse synthetic applicability and biological activity. The comprehensive review of these derivatives' synthesis and biological applications offers valuable guidance for scientists in medicinal chemistry, aiming to generate new leads with high efficacy and reduced microbial resistance (Cetin, 2020).

properties

IUPAC Name

methyl 3-(2-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-3-4-6-9(8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOPUVISAVYJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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